molecular formula C19H17Cl3F7N5O2 B1193777 Umibecestat HCl

Umibecestat HCl

Número de catálogo: B1193777
Peso molecular: 586.7168
Clave InChI: KBPLESWWYQZTNY-UXHRTOHASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Umibecestat, also known as CNP-520, is a beta-secretase inhibitor and is a drug candidate for prevention trials in Alzheimer's disease. CNP520 has a selectivity, pharmacodynamics, and distribution profile suitable for AD prevention studies. CNP520 reduced brain and cerebrospinal fluid (CSF) Aβ in rats and dogs, and Aβ plaque deposition in APP-transgenic mice. CNP520 reduces Aβ load and neuroinflammation in APP‐transgenic mice

Aplicaciones Científicas De Investigación

Alzheimer's Disease Prevention Trials

Umibecestat was evaluated in pivotal Phase 2/3 clinical trials aimed at preventing Alzheimer's disease in cognitively unimpaired individuals at genetic risk. However, these trials were discontinued due to observed cognitive decline among participants receiving the drug, raising concerns about its safety profile. Specifically, participants exhibited mild cognitive worsening early in treatment, which reversed after discontinuation .

Cognitive Function Studies

Research has indicated that while umibecestat effectively reduced amyloid-beta levels in the brain and cerebrospinal fluid, it was associated with a statistically significant but non-progressive decline in cognitive performance on certain assessments, such as the Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) . This finding suggests that while umibecestat has a pharmacological effect on amyloid levels, its impact on cognitive function may warrant further investigation.

Case Study Summary Table

Study/Trial NameObjectivePopulationKey FindingsOutcome
Alzheimer’s Prevention Initiative Generation ProgramEvaluate safety and efficacy for AD preventionCognitively unimpaired individuals at genetic risk (n=1560)Mild cognitive decline observed; reversal post-washoutDiscontinued due to safety concerns
Phase 2a StudyAssess safety and tolerabilityHealthy participants aged ≥60 years (n=~200)Safe up to 85 mg doses; reduced CSF Aβ 1-40 levelsContinued research warranted

Implications for Future Research

Despite the discontinuation of major trials, findings from studies involving umibecestat highlight critical insights into BACE inhibition's role in AD prevention. The early cognitive decline observed suggests that while lowering amyloid-beta levels is achievable, the consequences on cognitive health must be carefully monitored. Future research may focus on:

  • Long-term Effects : Investigating the long-term effects of BACE inhibition on cognitive function and overall brain health.
  • Alternative Dosing Strategies : Exploring different dosing regimens or combinations with other therapeutic agents to mitigate cognitive side effects while achieving amyloid reduction.
  • Biomarker Development : Identifying biomarkers that could predict individual responses to BACE inhibitors like umibecestat.

Propiedades

Fórmula molecular

C19H17Cl3F7N5O2

Peso molecular

586.7168

Nombre IUPAC

N-{6-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-3,6-dihydro-2H-1,4-oxazin-3-yl]-5-fluoropyridin-2-yl}-3-chloro-5- (trifluoromethyl)pyridine-2-carboxamide dihydrochloride

InChI

InChI=1S/C19H15ClF7N5O2.2ClH/c1-16(7-34-17(2,15(28)32-16)19(25,26)27)13-10(21)3-4-11(30-13)31-14(33)12-9(20)5-8(6-29-12)18(22,23)24;;/h3-6H,7H2,1-2H3,(H2,28,32)(H,30,31,33);2*1H/t16-,17+;;/m0../s1

Clave InChI

KBPLESWWYQZTNY-UXHRTOHASA-N

SMILES

O=C(C1=NC=C(C(F)(F)F)C=C1Cl)NC2=NC([C@]3(C)CO[C@](C(F)(F)F)(C)C(N)=N3)=C(F)C=C2.[H]Cl.[H]Cl

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

CNP520;  CNP 520;  CNP-520;  Umibecestat HCl;  Umibecestat hydrochloride

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Umibecestat HCl
Reactant of Route 2
Reactant of Route 2
Umibecestat HCl
Reactant of Route 3
Reactant of Route 3
Umibecestat HCl
Reactant of Route 4
Reactant of Route 4
Umibecestat HCl
Reactant of Route 5
Umibecestat HCl
Reactant of Route 6
Umibecestat HCl

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.